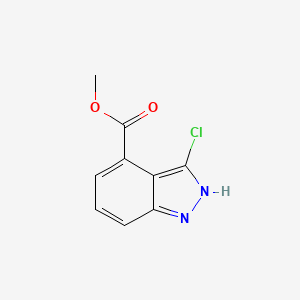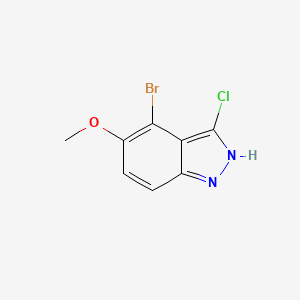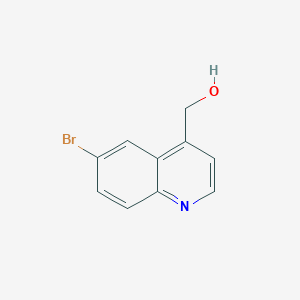
(6-Bromoquinolin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromoquinolin-4-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and a hydroxymethyl group at the 4th position of the quinoline ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoquinolin-4-yl)methanol can be achieved through several methods. One common approach involves the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This method utilizes light and a photocatalyst to introduce the hydroxymethyl group into the quinoline ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (6-Bromoquinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 6-Bromoquinolin-4-carboxylic acid.
Reduction: Quinolin-4-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromoquinolin-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of (6-Bromoquinolin-4-yl)methanol is not well-documented. like other quinoline derivatives, it may interact with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes .
Comparison with Similar Compounds
6-Bromoquinolin-4-ol: Similar structure but lacks the hydroxymethyl group.
Quinolin-4-ylmethanol: Lacks the bromine atom at the 6th position.
6-Bromoquinolin-8-ylmethanol: Bromine atom at the 8th position instead of the 6th.
Uniqueness: (6-Bromoquinolin-4-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(6-bromoquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-5,13H,6H2 |
InChI Key |
HPCNTVIQSSATEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


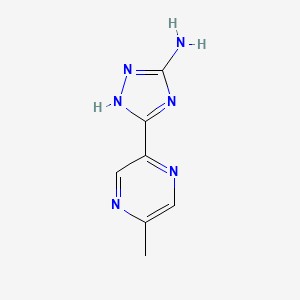
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
![4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)



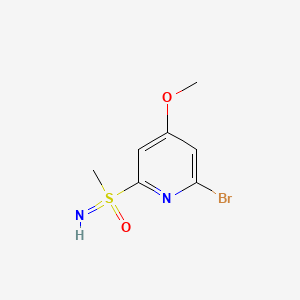
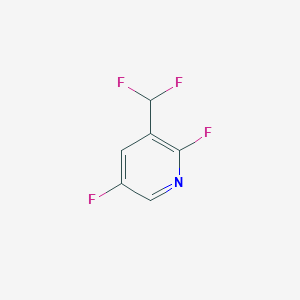
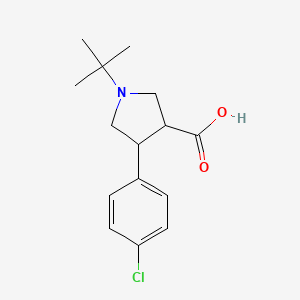
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)

